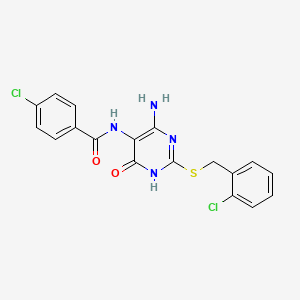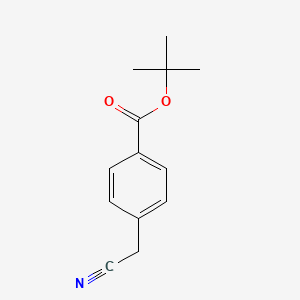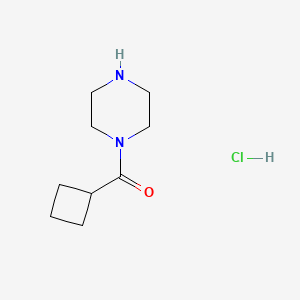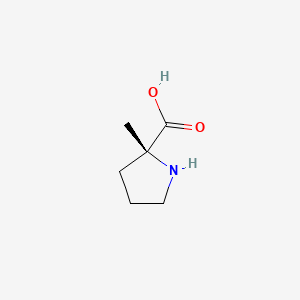
N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring is a thioether group, which contains a sulfur atom, and an amine group. The molecule also contains two chlorobenzyl groups, which are benzene rings with a chlorine atom and a methyl group attached.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For example, the amine group might participate in acid-base reactions, the carbonyl group in the pyrimidinone ring might undergo nucleophilic addition reactions, and the benzene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amine and carbonyl could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its lipophilicity .Applications De Recherche Scientifique
Antitumor Applications and Enzyme Inhibition
Dual Inhibitors of Enzymes : Some compounds structurally related to N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide have been designed and synthesized as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showing potent antitumor activity. For instance, certain derivatives have demonstrated significant inhibitory action against both human DHFR and TS, indicating their potential as antitumor agents (Gangjee et al., 2005). These enzymes are crucial for DNA synthesis and repair, making them targetable pathways in cancer therapy.
Cytotoxic Activity : Another study focused on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, revealing their cytotoxic activities against human liver and breast cancer cell lines. The molecular properties of these compounds were evaluated using quantum chemical calculations, indicating their potential as cancer therapeutics (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Properties
Antimicrobial Activity : Several synthesized derivatives of related compounds have exhibited potent antibacterial and antifungal activities. This includes effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting their utility in developing new antimicrobial agents (Maddila et al., 2016).
Antioxidant Potential : The antioxidant potential of some pyrimidin-2-one derivatives has been explored, with certain compounds demonstrating profound antioxidant properties. This suggests the relevance of these derivatives in combating oxidative stress-related diseases (Kumar et al., 2011).
Synthesis and Characterization of Novel Compounds
Synthetic Pathways : Research has also delved into the synthesis of novel compounds using related chemical frameworks as intermediates. These studies not only expand the chemical space of potential therapeutic agents but also provide insights into the chemical properties and reactivity of these complex molecules (Xiulia, 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups
Mode of Action
The presence of a pyrimidine ring and a benzyl group in its structure suggests it may interact with its targets through a combination of hydrogen bonding, van der waals forces, and possibly aromatic stacking interactions . The compound’s chlorobenzyl thioether group may also play a role in its interaction with targets .
Biochemical Pathways
Given the compound’s structure, it may interfere with pathways involving pyrimidine metabolism or those involving proteins that interact with benzyl groups
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. The compound’s solubility and stability, as well as its potential to cross biological membranes, would influence its pharmacokinetic properties .
Result of Action
Based on its structure, it may have potential antitumor activity . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the redox state of the cellular environment due to the presence of the thioether group
Propriétés
IUPAC Name |
N-[4-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-7-5-10(6-8-12)16(25)22-14-15(21)23-18(24-17(14)26)27-9-11-3-1-2-4-13(11)20/h1-8H,9H2,(H,22,25)(H3,21,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWCAJJVXUSZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)



![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)
![N-(2-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2373434.png)



